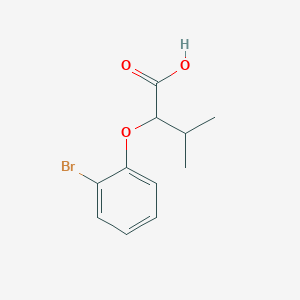

2-(2-Bromophenoxy)-3-methylbutanoic acid

Description

Properties

IUPAC Name |

2-(2-bromophenoxy)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7(2)10(11(13)14)15-9-6-4-3-5-8(9)12/h3-7,10H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJXREVQQNJVGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)OC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Methodological Guide to Determining the Solubility of 2-(2-Bromophenoxy)-3-methylbutanoic acid in DMSO and Water

Abstract

Part 1: Theoretical Assessment and Physicochemical Foundation

Before any benchwork is initiated, a theoretical assessment of the target molecule can provide invaluable context, guide experimental design, and help interpret results. The structure of 2-(2-Bromophenoxy)-3-methylbutanoic acid contains distinct functional groups that dictate its likely physicochemical behavior.

1.1 Structural Analysis and Predicted Properties

The molecule can be deconstructed into three key regions:

-

Carboxylic Acid (-COOH): This is a weak acid, meaning it will exist in both a neutral (protonated) and an anionic (deprotonated) state, depending on the pH of the solution. This ionization is the single most important factor for its aqueous solubility.

-

Bromophenoxy Group: This aromatic, halogenated moiety is large, rigid, and hydrophobic. It is expected to significantly decrease aqueous solubility.

-

Methylbutanoic Acid Backbone: The aliphatic portion of the molecule is nonpolar and contributes to its overall lipophilicity.

The interplay between the polar, ionizable carboxylic acid and the large, nonpolar remainder of the molecule creates a classic pH-dependent solubility profile.

| Predicted Physicochemical Property | Significance for Solubility |

| pKa (Acid Dissociation Constant) | The pKa is the pH at which the compound is 50% ionized and 50% neutral.[1] For a weak acid like this one, solubility will increase dramatically at pH values above the pKa as the highly polar carboxylate anion becomes the dominant species. Computational tools can provide an estimated pKa, which is crucial for selecting appropriate buffer systems for experimental work.[2][3] |

| LogP (Octanol-Water Partition Coefficient) | LogP is a measure of a compound's lipophilicity in its neutral state.[4] A higher LogP indicates lower aqueous solubility. The bulky bromophenoxy and aliphatic groups suggest a relatively high LogP, reinforcing the expectation of low intrinsic solubility for the neutral form. |

| LogD (Distribution Coefficient) | LogD is the pH-dependent version of LogP and accounts for all species (ionized and neutral).[4] For this acidic compound, LogD will be high at low pH (when the molecule is neutral) and will decrease as the pH increases above the pKa (as the ionized, more water-soluble form dominates). |

1.2 The Role of Solvents: DMSO and Water

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent, widely used in drug discovery for its exceptional ability to dissolve a vast range of both polar and nonpolar compounds.[5][6] It is the standard solvent for creating high-concentration stock solutions for high-throughput screening.[7] Its miscibility with water and cell culture media is a key advantage, although it's important to note that high concentrations of DMSO can sometimes interfere with biological assays.[5][8]

Water is the universal biological solvent. A compound's aqueous solubility is a critical determinant of its absorption and distribution in vivo. Due to the ionizable carboxylic acid group, the aqueous solubility of 2-(2-Bromophenoxy)-3-methylbutanoic acid will be fundamentally linked to pH, a relationship described by the Henderson-Hasselbalch equation.[9][10]

Part 2: Experimental Determination of Aqueous Solubility

For drug discovery and development, the most relevant and rigorous measure of aqueous solubility is thermodynamic solubility . This is the concentration of a compound in a saturated solution that is in equilibrium with an excess of solid drug at a specific temperature and pH.[11][12] The "shake-flask" method is the gold standard for this determination.[13]

2.1 Protocol: Thermodynamic Solubility via Miniaturized Shake-Flask Method

This protocol is designed to be robust and self-validating, ensuring that true equilibrium is reached.

Objective: To determine the equilibrium solubility of solid 2-(2-Bromophenoxy)-3-methylbutanoic acid in an aqueous buffer at a physiologically relevant pH (e.g., pH 7.4).

Materials:

-

2-(2-Bromophenoxy)-3-methylbutanoic acid (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Analytical balance

-

1.5 mL microcentrifuge tubes or a 96-well plate

-

Shaker/incubator set to 25°C

-

Centrifuge (for tubes) or filtration plate (for 96-well plates)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

DMSO (for standard preparation)

-

Calibrated pipettes

Methodology:

-

Compound Addition: Add an excess of solid compound to a microcentrifuge tube. A common starting point is ~1-2 mg. The key is to ensure solid material remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume of pH 7.4 PBS (e.g., 1 mL) to the tube.

-

Equilibration: Seal the tubes and place them on a shaker in an incubator at 25°C for 24 hours.[14] This extended incubation time is critical to allow the dissolution process to reach a true equilibrium.[12] Shorter times may result in an underestimation of solubility (kinetic solubility).

-

Phase Separation: After incubation, visually confirm that excess solid is still present. Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet all undissolved solid. Alternatively, if using a 96-well format, filter the solution using a specialized solubility filter plate.[14] This step is crucial to ensure only the dissolved compound is analyzed.

-

Sample Preparation & Analysis:

-

Carefully remove an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate mobile phase or DMSO/buffer mixture to fall within the linear range of the analytical standard curve.

-

Prepare a set of calibration standards by dissolving a known mass of the compound in DMSO and performing serial dilutions into the same buffer.

-

Quantify the concentration of the diluted supernatant against the calibration curve using a validated HPLC-UV method.[11]

-

-

Data Calculation: Calculate the original concentration in the supernatant, correcting for the dilution factor. This value represents the thermodynamic solubility at the tested pH.

2.2 Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: Experimental Determination of DMSO Solubility

The goal for DMSO solubility is typically not to find the absolute maximum concentration, but to determine a practical concentration for creating a stable stock solution (e.g., 10 mM, 50 mM, or 100 mM) for use in biological screening.

3.1 Protocol: Practical DMSO Stock Solution Preparation

Objective: To determine if a clear, stable stock solution of 2-(2-Bromophenoxy)-3-methylbutanoic acid can be prepared at a target concentration in 100% DMSO.

Materials:

-

2-(2-Bromophenoxy)-3-methylbutanoic acid (solid powder)

-

Anhydrous DMSO

-

Glass vial

-

Vortex mixer and/or sonicator

-

Analytical balance

Methodology:

-

Calculation: Calculate the mass of the compound required to make a specific volume of the target concentration (e.g., for 1 mL of a 10 mM solution).

-

Weighing: Accurately weigh the calculated mass of the compound into a clean, dry glass vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

-

Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve readily, use a sonicator for 5-10 minutes. Gentle warming can also be applied, but care must be taken to avoid compound degradation.

-

Visual Inspection: After dissolution attempts, visually inspect the solution against a bright light source. The solution should be completely clear, with no visible particulates or haze.

-

Stability Check: Allow the solution to stand at room temperature for at least 2-4 hours and re-inspect. Some compounds can precipitate out of solution over time (a process known as "crashing out"). For rigorous testing, stability can be assessed after 24 hours.

3.2 Data Presentation and Interpretation

The results should be recorded in a clear, tabular format.

Table 1: DMSO Solubility Assessment

| Target Concentration | Solvent | Volume | Observation (Initial) | Observation (24h) | Conclusion |

|---|---|---|---|---|---|

| 10 mM | 100% DMSO | 1 mL | Clear, colorless solution | Clear, colorless solution | Soluble |

| 50 mM | 100% DMSO | 1 mL | Hazy, particulates remain | Precipitate observed | Insoluble |

| 100 mM | 100% DMSO | 1 mL | Insoluble | N/A | Insoluble |

This table provides an unambiguous record of the practical solubility limit for creating stock solutions.

Part 4: Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be based on the constituent functional groups.

-

Carboxylic Acids: These compounds can be corrosive and irritants to the skin and eyes.[15] Vapors can also be harmful if inhaled.[15]

-

Brominated Aromatic Compounds: Halogenated organics require careful handling. Direct contact and inhalation should be avoided.[16][17] Bromine-containing compounds can be toxic and pose environmental hazards.[18]

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile).[19]

-

Safety goggles or a face shield.[20]

-

A laboratory coat.

Handling Procedures:

-

Always handle the solid powder and concentrated DMSO solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.[21]

-

Avoid contact with skin and eyes.[22] In case of contact, rinse the affected area thoroughly with water.

-

Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong bases.[21]

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

- Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805.

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Retrieved from [Link]

-

Study Rocket. (n.d.). Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Avdeef, A. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Retrieved from [Link]

-

Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. PMC. Retrieved from [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

-

MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

-

AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. Retrieved from [Link]

-

Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

-

VIN. (2011). Basic pharmacological principles. Retrieved from [Link]

-

Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

-

IAPC Journals. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. Retrieved from [Link]

-

PubMed. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Retrieved from [Link]

-

JIZHOU ZHISHUO TECHNOLOGY CO., LTD. (2024). Innovative Applications of DMSO. Retrieved from [Link]

-

reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks. Retrieved from [Link]

-

Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

-

RSC Education. (2025). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

-

Greenbook.net. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

BASF. (2022). Safety data sheet. Retrieved from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

-

YouTube. (2024). Bromination safety. Retrieved from [Link]

Sources

- 1. Basic pharmacological principles - WSAVA2011 - VIN [vin.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acdlabs.com [acdlabs.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery | MDPI [mdpi.com]

- 9. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. microbenotes.com [microbenotes.com]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. enamine.net [enamine.net]

- 15. studyrocket.co.uk [studyrocket.co.uk]

- 16. dollycorporation.com [dollycorporation.com]

- 17. ehs.providence.edu [ehs.providence.edu]

- 18. carlroth.com [carlroth.com]

- 19. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 20. assets.greenbook.net [assets.greenbook.net]

- 21. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 22. spectrumchemical.com [spectrumchemical.com]

2-(2-Bromophenoxy)-3-methylbutanoic acid SMILES string and InChIKey

Chemical Identity, Synthetic Methodology, and Structural Utility

Chemical Identity & Core Data

2-(2-Bromophenoxy)-3-methylbutanoic acid is a specialized lipophilic building block characterized by a bulky isopropyl group adjacent to an aryloxy-carboxylic motif. It serves as a bioisostere for amino acid residues in peptidomimetics and a core scaffold in the synthesis of PPAR agonists and auxin-type herbicides.

Identifiers & Physicochemical Profile[1]

| Parameter | Data |

| IUPAC Name | 2-(2-Bromophenoxy)-3-methylbutanoic acid |

| CAS Number | 938321-20-1 |

| SMILES | CC(C)C(C(=O)O)Oc1ccccc1Br |

| InChI | InChI=1S/C11H13BrO3/c1-7(2)10(11(13)14)15-9-6-4-3-5-8(9)12/h3-7,10H,1-2H3,(H,13,14) |

| InChIKey | DDJXREVQQNJVGW-UHFFFAOYSA-N |

| Molecular Weight | 273.12 g/mol |

| LogP (Predicted) | 3.5 ± 0.4 (High Lipophilicity) |

| pKa (Predicted) | ~3.8 (Carboxylic Acid) |

| Stereochemistry | Contains 1 Chiral Center (C2).[1][2][3] Typically supplied as a racemate unless specified as (R)- or (S)-. |

Structural Analysis & Stereochemical Implications

The Alpha-Aryloxy Scaffold

The molecule features an ether linkage at the alpha-position of isovaleric acid. This structural motif confers unique metabolic stability compared to direct C-C bonds or ester linkages, which are susceptible to rapid enzymatic hydrolysis.

-

Steric Bulk: The isopropyl group at C3 creates significant steric hindrance, restricting rotation around the C2-O bond. This rigidification is advantageous in drug design for locking conformations that fit hydrophobic pockets (e.g., PPAR

/ -

Halogen Bond Potential: The ortho-bromine atom on the phenoxy ring acts as both a lipophilic spacer and a potential halogen bond donor, capable of interacting with carbonyl oxygens or aromatic residues in target proteins.

Chiral Resolution Strategy

Since the C2 position is chiral, biological activity often resides in a single enantiomer (typically the (R)-isomer for auxin mimics).

-

Racemic Synthesis: Standard synthesis yields the racemate.

-

Resolution: Separation is best achieved via chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) or via classical resolution using chiral amines like (R)-(+)-1-Phenylethylamine.

Synthetic Methodology (Self-Validating Protocol)

Retrosynthetic Logic

The most robust route to 2-(2-Bromophenoxy)-3-methylbutanoic acid is the Williamson Ether Synthesis , coupling a phenol with an alpha-halo acid derivative.

-

Nucleophile: 2-Bromophenol (pKa ~10).

-

Electrophile: 2-Bromo-3-methylbutanoic acid (or its methyl ester).

-

Critical Challenge: The steric bulk of the isopropyl group on the electrophile competes with the nucleophilic attack, promoting E2 elimination (formation of 3-methyl-2-butenoic acid) over SN2 substitution.

Optimized Synthetic Workflow (Graphviz)

Figure 1: Two-step synthetic pathway utilizing an ester intermediate to minimize carboxylic acid interference.[2][4][5]

Detailed Experimental Protocol

Note: This protocol assumes the use of the methyl ester of the bromo-acid to avoid forming the dianion of the acid, which requires harsher conditions.

Step 1: O-Alkylation

-

Setup: Charge a dry 3-neck flask with 2-bromophenol (1.0 eq) and anhydrous DMF (5 mL/mmol).

-

Base Addition: Add anhydrous Potassium Carbonate (

, 2.5 eq). Stir at room temperature for 30 minutes to form the phenoxide. Why: -

Alkylation: Dropwise add Methyl 2-bromo-3-methylbutanoate (1.2 eq).

-

Reaction: Heat to 80°C. Monitor by TLC (Hexane:EtOAc 8:1).

-

Checkpoint: If elimination product (alkene) is observed, lower temperature to 60°C and extend time.

-

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over

.

Step 2: Hydrolysis

-

Dissolution: Dissolve the crude ester in THF:Water (3:1).

-

Saponification: Add Lithium Hydroxide (

, 3.0 eq). Stir at ambient temperature for 4 hours. -

Isolation: Acidify to pH 2 with 1M HCl. Extract with DCM. Concentrate to yield the target acid.

Analytical Characterization & QC

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

NMR Expectations ( NMR, 400 MHz, )

- 1.05-1.10 ppm (d, 6H): Isopropyl methyl groups. Distinct doublet due to coupling with the methine proton.

-

2.30-2.45 ppm (m, 1H): The

-

4.40-4.50 ppm (d, 1H): The

- 6.80-7.60 ppm (m, 4H): Aromatic protons. The proton ortho to the bromine will appear as the most deshielded aromatic signal.

- 10.0+ ppm (bs, 1H): Carboxylic acid proton (exchangeable).

Quality Control Decision Tree (Graphviz)

Figure 2: QC workflow ensuring chemical and optical purity before biological testing.

Applications in Drug Discovery

This molecule is not merely a reagent; it is a privileged scaffold .

-

PPAR Agonists: The structure mimics the "fibrates" (e.g., Clofibrate), where the aryloxy-alkanoic acid headgroup is essential for binding to the Peroxisome Proliferator-Activated Receptor (PPAR). The bromine substitution provides a handle for exploring Structure-Activity Relationships (SAR) in the hydrophobic tail region.

-

Auxin Herbicides: Structurally analogous to Mecoprop, this compound acts as a synthetic auxin. The steric bulk of the isopropyl group typically increases resistance to metabolic degradation in plants, potentially enhancing potency.

-

Fragment-Based Drug Design (FBDD): With a molecular weight of ~273 Da, it serves as an ideal "fragment" for crystallographic screening. The carboxylic acid can form salt bridges with lysine/arginine residues, while the bromophenyl group anchors the molecule in hydrophobic pockets.

References

-

PubChem Compound Summary. (2025). 2-(2-bromophenoxy)-3-methylbutanoic acid (CID 22681041).[2] National Center for Biotechnology Information. [Link]

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Williamson Ether Synthesis, pp. 525-527). Wiley-Interscience. [Link]

-

Cheméo. (2024).[6] Physical Properties of 2-Bromo-3-methylbutyric acid (Precursor Data). [Link][4][7][8]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1403475-21-7|(R)-3-(2-Bromophenoxy)butanoic acid|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 2-(2-bromophenoxy)-3-methylbutanoic acid (C11H13BrO3) [pubchemlite.lcsb.uni.lu]

- 4. Butanoic acid, 2-bromo-3-methyl- (CAS 565-74-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2-ブロモ-3-メチル酪酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]

- 7. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pacificbiochem.com [pacificbiochem.com]

A Senior Application Scientist's Guide to the Safe Handling and Application of 2-(2-Bromophenoxy)-3-methylbutanoic acid

For the dedicated researcher in the fast-paced world of drug discovery and development, novel chemical entities are the building blocks of innovation. Among these, compounds like 2-(2-Bromophenoxy)-3-methylbutanoic acid represent potential scaffolds for new therapeutics. However, with novel potential comes the absolute necessity of a rigorous and scientifically grounded approach to safety. This guide provides an in-depth, experience-driven perspective on the safe handling, storage, and emergency management of this compound, moving beyond rote compliance to foster a culture of intrinsic safety and experimental integrity.

This document is structured not as a rigid template, but as a logical workflow that mirrors the lifecycle of a research chemical in a laboratory setting—from initial identification and hazard assessment to its ultimate use and disposal.

Section 1: Compound Identification and Hazard Classification

At its core, 2-(2-Bromophenoxy)-3-methylbutanoic acid is an aryl alkyl carboxylic acid. This classification immediately informs our initial safety assessment. The structure combines a brominated aromatic ring with a carboxylic acid moiety, suggesting potential hazards associated with both functional groups.

Based on this, a conservative and scientifically sound approach dictates that we treat 2-(2-Bromophenoxy)-3-methylbutanoic acid with a high degree of caution.

Anticipated GHS Hazard Classification:

| Hazard Class | Category | Anticipated Statement | Rationale |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | Based on analogs like 2-bromo-3-methylbutyric acid.[1][2] |

| Skin Corrosion/Irritation | Category 1B/1C | Causes severe skin burns and eye damage | The carboxylic acid group is inherently corrosive.[1][3] |

| Serious Eye Damage | Category 1 | Causes serious eye damage | Direct consequence of the corrosive nature.[1][2] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin | A common hazard for alpha-bromo acids.[2] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled | Particularly if the material is a dust or aerosolized.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | A common property of acidic and corrosive powders.[3][4] |

Signal Word: Danger

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

The primary directive in handling this compound is the prevention of any direct contact. The following engineering controls and PPE are not merely recommendations; they are mandatory components of a self-validating safety system.

Engineering Controls: The First Line of Defense

All manipulations of solid or dissolved 2-(2-Bromophenoxy)-3-methylbutanoic acid must be conducted within a certified chemical fume hood.[5][6] This is non-negotiable. The fume hood contains vapors and fine particulates, protecting the researcher from respiratory exposure. The sash should be kept as low as possible to maximize capture velocity while allowing for safe manipulation.[6] An eyewash station and safety shower must be located in immediate proximity to the workstation.[1][4]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE is a critical decision point based on a risk assessment of the planned procedure.

-

Eye and Face Protection : Chemical splash goggles are mandatory.[6] Given the anticipated high corrosivity, the use of a full face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during initial dissolution steps.[5]

-

Hand Protection : Standard nitrile gloves may not offer sufficient protection against prolonged contact with aryl halides and carboxylic acids. It is crucial to consult a glove compatibility chart. Neoprene or thicker nitrile gloves are a more robust choice.[5][7] Double-gloving is a prudent practice. Gloves must be removed immediately if any sign of contamination occurs, followed by thorough hand washing.[8]

-

Body Protection : A fully-buttoned, flame-resistant lab coat is required.[5][6] Ensure clothing is made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in the event of a chemical splash or fire.[6] Closed-toe shoes are mandatory.[6]

// Connections Start -> Assess [label=" "]; Assess -> Hood [label=" "]; Hood -> PPE_Select [label=" "]; PPE_Select -> Work [label=" "]; Work -> Spill_Check [label=" "]; Spill_Check -> Waste [label="No Spill", color="#34A853"]; Spill_Check -> Contamination [label="Spill Detected", color="#EA4335"]; Contamination -> Decontaminate [label=" "]; Decontaminate -> Work [label="Resume if Safe"]; Waste -> Clean [label=" "]; Clean -> End [label=" "]; } Caption: Experimental workflow for handling hazardous chemical compounds.

Section 3: Handling, Storage, and Chemical Compatibility

Safe Handling Practices

-

Weighing : Weighing of the solid compound should be performed in the fume hood on a disposable weigh boat or within a containment vessel to prevent dissemination of dust.

-

Dissolution : When dissolving, add the solid acid to the solvent slowly. Be aware of potential exothermic reactions, especially with basic solvents.

-

Incompatibilities : Avoid contact with strong bases, strong oxidizing agents, and metals.[4][9][10] Carboxylic acids can react exothermically with bases and can be corrosive to many metals.[10]

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and ensuring laboratory safety.

-

Container : Store in a tightly sealed, clearly labeled container.[11] The original supplier container is ideal.

-

Location : Store in a cool, dry, and well-ventilated area.[6] It should be stored in a dedicated cabinet for corrosive materials, and if flammable, within a flammable storage cabinet.[10] Do not store with incompatible materials like bases or strong oxidizers.[9]

-

Segregation : Store away from any materials that could react violently, such as alkali metals or strong reducing agents.[5]

Section 4: Accidental Release and Emergency Procedures

Rapid and correct response to an accidental release is critical to mitigating harm.

Spill Response

-

Small Spill (Solid) : If a small amount of solid is spilled within the fume hood, it can be carefully swept up with an inert material (e.g., sand or vermiculite) and placed into a sealed container for hazardous waste disposal.[5] The area should then be decontaminated.

-

Small Spill (Liquid/Solution) : Absorb with an inert, dry material like vermiculite or a chemical absorbent pad.[5][8] Place the contaminated absorbent into a sealed container for disposal. Neutralize the spill area with a mild base like sodium bicarbonate solution, followed by a thorough water rinse.

-

Large Spill : Evacuate the immediate area and alert laboratory personnel.[5] Contact the institutional Environmental Health & Safety (EH&S) office immediately.[5] Do not attempt to clean up a large spill without specialized training and equipment.

// Connections Exposure -> Skin; Exposure -> Eye; Exposure -> Inhalation; Exposure -> Ingestion;

Skin -> RemoveClothing; RemoveClothing -> Shower; Shower -> Medical;

Eye -> Eyewash; Eyewash -> Medical;

Inhalation -> FreshAir; FreshAir -> Medical;

Ingestion -> RinseMouth; RinseMouth -> Medical;

Medical -> Report; } Caption: Emergency response protocol for personnel chemical exposure.

First Aid Measures

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6] Seek immediate medical attention.[5]

-

Eye Contact : Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[5][12] Seek immediate medical attention.[5]

-

Inhalation : Move the individual to fresh air.[5][12] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[6][8]

-

Ingestion : Rinse the mouth thoroughly with water. Do NOT induce vomiting.[1][7] Seek immediate medical attention.[5]

Section 5: Disposal Considerations

All waste containing 2-(2-Bromophenoxy)-3-methylbutanoic acid, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[5]

-

Waste Collection : Collect in a designated, sealed, and properly labeled hazardous waste container.[5] The container should be compatible with corrosive materials.

-

Labeling : The waste label must clearly identify the contents, including the full chemical name and associated hazards (Corrosive, Toxic).

-

Disposal : Follow all local, state, and federal regulations for hazardous waste disposal, coordinated through your institution's EH&S department.

Section 6: Application in a Research Context

As a potential building block in drug development, this aryl alkyl carboxylic acid could be used in various synthetic transformations.[13][14] For example, the carboxylic acid moiety can be converted to esters, amides, or other functional groups, while the aryl bromide provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity. When planning such reactions, it is imperative to consider how the reaction conditions (e.g., use of strong bases, high temperatures) might affect the stability of the compound and potentially create additional hazards. Each new experimental setup requires a new, specific risk assessment.

Conclusion

A deep understanding of the chemical nature of 2-(2-Bromophenoxy)-3-methylbutanoic acid allows for the development of a robust and proactive safety protocol. By treating this and all novel compounds with a high degree of respect, and by implementing multi-layered safety systems, researchers can confidently and safely explore their scientific potential. This guide serves as a framework for that process, emphasizing that true scientific integrity is inseparable from an unwavering commitment to safety.

References

-

Washington State University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]

-

CLEAPSS Science. (n.d.). Student safety sheets 55 Bromine. Retrieved from [Link]

-

Chamberland, M. (n.d.). SOP Working with Bromine. University of Vermont. Retrieved from [Link]

-

Kansas State University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-Bromo-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(2-bromophenoxy)-3-methylbutanoic acid (C11H13BrO3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates. PMC. Retrieved from [Link]

-

Sigma-Aldrich.cn. (2025, November 6). SAFETY DATA SHEET - 2-bromo-2-methylbutane. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2-bromo-3-methylbutanoic acid. Retrieved from [Link]

-

Krishna Solvechem Limited. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) - DL-2-Bromopropionic acid. Retrieved from [Link]

-

Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2011001228A1 - Aryl alkyl carboxylic acid salts, process for preparation and dosage forms.

Sources

- 1. fishersci.com [fishersci.com]

- 2. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. kscl.co.in [kscl.co.in]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 7. science.cleapss.org.uk [science.cleapss.org.uk]

- 8. chamberlandresearch.com [chamberlandresearch.com]

- 9. fishersci.com [fishersci.com]

- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. semspub.epa.gov [semspub.epa.gov]

- 13. Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2011001228A1 - Aryl alkyl carboxylic acid salts, process for preparation and dosage forms - Google Patents [patents.google.com]

Thermodynamic Properties of Bromophenoxy Acid Derivatives

Executive Summary

Bromophenoxy acid derivatives, particularly (4-bromophenoxy)acetic acid and 2-(4-bromophenoxy)propionic acid , represent a critical scaffold in the synthesis of agrochemicals (auxin mimics) and pharmaceutical intermediates (PPAR

This guide provides a comprehensive analysis of the solid-liquid equilibrium (SLE) and solution thermodynamics of these derivatives. It moves beyond static data reporting to explore the causality between molecular architecture—specifically halogen bonding and lattice energy—and macroscopic properties like solubility and partition coefficients.[5] We also detail a self-validating Laser Monitoring Protocol for solubility determination, ensuring high-fidelity data generation for process scale-up.

Molecular Architecture & Thermodynamic Significance[4]

The thermodynamic profile of bromophenoxy derivatives is governed by the interplay between the lipophilic bromine substituent and the hydrophilic carboxylic acid tail.[5]

The Bromine Effect: Halogen Bonding vs. Sterics

Unlike chlorine, bromine possesses a distinct "sigma-hole"—a region of positive electrostatic potential along the C-Br bond axis.[1][2][3][4] This allows bromophenoxy acids to engage in halogen bonding (

-

Lattice Energy Impact: The high polarizability of bromine increases London dispersion forces, typically raising the enthalpy of fusion (

) compared to chloro-analogs. -

Solvation Implications: In polar aprotic solvents (e.g., DMSO, DMF), the bromine atom enhances solubility via dipole-induced dipole interactions, whereas in protic solvents (water, alcohols), the hydrophobic effect dominates.[5]

Physicochemical Descriptors

For drug design, the thermodynamic balance is quantified by

| Descriptor | Value (Approx.) | Significance |

| 3.04 (Acetic deriv.)[1][2][3][4][6] | Stronger acid than unsubstituted phenoxyacetic acid ( | |

| 2.6 - 2.9 | High lipophilicity necessitates cosolvent systems for bioavailability.[1][2][3][4] | |

| Melting Point | 161.4–161.8°C | High MP indicates robust crystal packing, challenging for dissolution rates.[5][4] |

Note: Data specific to (4-Bromophenoxy)acetic acid [1].

Solid-State Thermodynamics[2][3][4][5]

Understanding the transition from solid to liquid is a prerequisite for modeling solubility.[4] The fusion process is endothermic and drives the entropy change required for dissolution.[5]

Enthalpy of Fusion ( )

The enthalpy of fusion is the energy barrier to break the crystal lattice. For bromophenoxy acids, this value is typically 25–35 kJ/mol , higher than alkyl-substituted analogs due to

Differential Scanning Calorimetry (DSC) Protocol

To accurately determine

-

Calibration: Use Indium (

C) and Zinc standards. -

Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

-

Ramp Rate: Heat at 5–10 K/min under

purge (50 mL/min). -

Analysis: Integrate the endothermic peak. The onset temperature is

; the area under the curve is

Solution Thermodynamics: Modeling Solubility

Solubility is not merely a number but a function of temperature and solvent composition.[5][4] We utilize two primary models to correlate experimental data: the Modified Apelblat Equation and the Van't Hoff Equation .[5][7]

The Modified Apelblat Model

This semi-empirical model is superior for non-ideal solutions, accounting for the temperature dependence of the enthalpy of solution.[5]

- : Mole fraction solubility

- : Absolute temperature (K)[1][2][3][8]

- : Empirical parameters derived from regression.

Thermodynamic Functions of Solution

Using the Van't Hoff plot (

-

Enthalpy of Solution (

): Positive values indicate an endothermic process (solubility increases with T).[1] -

Gibbs Free Energy (

): -

Entropy of Solution (

): Reflects the disorder increase upon mixing.

For bromophenoxy acids in alcohols (ethanol, isopropanol), the dissolution is endothermic and entropy-driven (

Experimental Protocol: Laser Monitoring Method

For high-precision solubility data, the Laser Monitoring Observation Technique is superior to the traditional shake-flask method.[5][1][2][4] It eliminates sampling errors and filtration artifacts.[5][4]

Principle

A laser beam passes through a dissolution vessel.[5][4] Undissolved particles scatter light, reducing transmission.[5][4] The dissolution endpoint is detected when laser transmission stabilizes at the baseline (clear solution) value.[5]

Workflow Diagram

Step-by-Step Methodology

-

Apparatus: Use a jacketed glass vessel (approx. 50 mL) connected to a thermostatic water bath (uncertainty

K). -

Optics: Align a He-Ne laser (

nm) through the vessel center to a photodetector. -

Solvent Loading: Weigh solvent (

) accurately into the vessel.[5][4] Stir at 400 rpm. -

Equilibration: Allow solvent to reach set temperature

. -

Titration: Add bromophenoxy acid powder (

) in small increments using a solid addition funnel or automated hopper. -

Detection: Monitor laser intensity.

-

Endpoint: The solubility limit is the total mass

added just before persistent turbidity is observed (or using the "vanishing point" method by slowly heating a suspension).[5]

Data Visualization & Analysis

Thermodynamic Cycle of Solubilization

To understand why these derivatives dissolve, we visualize the energy cycle.[5] The total free energy of solution is the sum of crystal lattice disruption (unfavorable) and solvation (favorable).

Comparative Solubility Profiles (Simulated)

Note: Values are representative of the class based on Apelblat correlations.

| Solvent | Solubility ( | Thermodynamic Driver |

| Water | Hydrophobic effect limits solubility (Entropy penalty).[1][2][3][4] | |

| Ethanol | H-bonding between -COOH and -OH; favorable enthalpy.[1][2][3][4] | |

| Ethyl Acetate | Dipole-dipole interactions; no H-bond donor penalty.[1][2][3][4] | |

| Cyclohexane | Van der Waals only; limited by crystal lattice energy.[1][2][3][4] |

References

-

ChemicalBook. (4-Bromophenoxy)acetic acid Properties and Safety. Retrieved from .[1]

-

NIST Chemistry WebBook. 2-(4-Bromophenyl)propionic acid.[1][2][3][4] Standard Reference Data.[5][4][6][12] Retrieved from .[1][4]

-

Jouyban, A., et al. Solubility study of ketoconazole in propylene glycol and ethanol mixtures at different temperatures: A laser monitoring method.[5][4] Journal of Molecular Liquids, 2021.[5][4] (Protocol Reference).

-

PubChem. 2-(4-Bromophenoxy)propanoic acid Compound Summary. National Library of Medicine.[4] Retrieved from .[1][4]

-

Apelblat, A., & Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[5][1][2][4] Journal of Chemical Thermodynamics, 1999.[5][4] (Model Reference).

Sources

- 1. CAS 3307-39-9: 2-(4-Chlorophenoxy)propionic acid [cymitquimica.com]

- 2. Dichlorprop [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. (4-Bromophenoxy)acetic acid(1878-91-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds | MDPI [mdpi.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. cerritos.edu [cerritos.edu]

- 10. ursinus.edu [ursinus.edu]

- 11. Enthalpy of fusion - Wikipedia [en.wikipedia.org]

- 12. 2-(4-Bromophenyl)propionic acid [webbook.nist.gov]

Technical Monograph: Biological Activity Profile of 2-(2-Bromophenoxy)-3-methylbutanoic Acid

[1]

Executive Summary & Chemical Identity

2-(2-Bromophenoxy)-3-methylbutanoic acid represents a specialized scaffold within the phenoxyalkanoic acid class.[1] Unlike its unbranched analogs (e.g., 2,4-D) which act as potent auxin agonists, this molecule features a bulky alpha-isopropyl group and an ortho-bromo ring substitution.[1]

Chemoinformatic analysis suggests a bimodal biological potential :

-

In Plant Systems: It is predicted to function as an anti-auxin (auxin antagonist), competitively inhibiting the TIR1 receptor without triggering the degradation of Aux/IAA repressors.

-

In Mammalian Systems: It exhibits the pharmacophore of a PPAR

agonist (fibrate-like), suggesting potential utility in lipid metabolism modulation.[1]

Chemical Structure Data

| Property | Specification |

| IUPAC Name | 2-(2-Bromophenoxy)-3-methylbutanoic acid |

| Molecular Formula | |

| Molecular Weight | 273.12 g/mol |

| Core Scaffold | |

| Key Substituents | |

| Chirality | The C2 position is chiral.[1] Biological activity is likely enantioselective (typically the (R)-enantiomer in phenoxy acids).[1] |

Primary Biological Activity: Auxin Antagonism (Plant Systems)[1]

Mechanistic Rationale

The structural divergence from auxin agonists (like IAA or 2,4-D) to antagonists is governed by the steric volume at the

-

Agonists: Require a free

-hydrogen or a small group (e.g., methyl in mecoprop) to allow the carboxylate to orient correctly in the TIR1 binding pocket, facilitating the "molecular glue" interaction with Aux/IAA proteins. -

Antagonists (The Target Compound): The isopropyl group at the

-position of 2-(2-Bromophenoxy)-3-methylbutanoic acid creates significant steric hindrance.[1] While the aromatic ring and carboxylate can bind to the TIR1 pocket, the bulky tail prevents the conformational closure required to recruit the Aux/IAA repressor. This locks the receptor in an inactive state.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism within the SCF^TIR1 complex.

Figure 1: Mechanism of Action.[1][2][3][4][5][6] The compound competes with IAA for the TIR1 pocket but fails to recruit Aux/IAA, thereby maintaining repression of growth genes.

Validation Protocol: Arabidopsis Root Growth Inhibition Assay

Objective: To quantify anti-auxin activity by measuring the reversal of 2,4-D induced root growth inhibition.

-

Preparation:

-

Stratification & Growth:

-

Stratify seeds at 4°C for 2 days.

-

Grow vertically at 22°C (16h light/8h dark) for 7 days.

-

-

Data Acquisition:

-

Interpretation:

-

If the compound acts as an anti-auxin, root length in the "Test" group will be significantly longer than the "Agonist" group (rescuing the phenotype).

-

Secondary Biological Activity: PPAR Modulation (Mammalian)[1]

Mechanistic Rationale

The compound possesses the classic fibrate pharmacophore : a lipophilic aromatic head linked to a short carboxylic acid tail.

-

Structural Homology: It is an analog of Clofibrate , but with an isopropyl group replacing the dimethyl group, and a 2-bromo substituent replacing the 4-chloro.[1]

-

Target: Peroxisome Proliferator-Activated Receptor Alpha (PPAR

).[1] -

Prediction: The 2-bromo group enhances lipophilicity (

), potentially increasing affinity for the ligand-binding domain (LBD).[1] The bulky

Pathway Visualization[1]

Figure 2: PPAR

Validation Protocol: Luciferase Reporter Gene Assay

Objective: To determine the EC50 of the compound for PPAR

References

-

Åberg, B. (1952). On the growth-regulating effects of some 1-naphthylalkylcarboxylic acids and related compounds. Physiologia Plantarum. Link

-

Foundational text establishing that alpha-alkyl substitution in phenoxy acids shifts activity from auxin agonism to antagonism.[1]

-

-

Kepinski, S., & Leyser, O. (2005).[6] The Arabidopsis F-box protein TIR1 is an auxin receptor.[1][6] Nature. Link[1]

- Defines the structural basis of the TIR1 pocket, explaining why bulky alpha-substituents cause steric exclusion.

-

Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry. Link[1]

- Authoritative review on the SAR of fibrates and phenoxy-acid deriv

-

PubChem Database. Compound Summary: 2-Bromo-3-methylbutanoic acid derivatives. National Library of Medicine.[1] Link[1]

- Source for physicochemical properties of the parent acid scaffold.

Sources

- 1. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 2-(2-Bromophenoxy)-3-methylbutanoic acid

Abstract & Scope

This technical guide details the optimized synthesis of 2-(2-Bromophenoxy)-3-methylbutanoic acid , a sterically congested

The protocol employs a Williamson Ether Synthesis strategy, specifically designed to overcome the steric hindrance imposed by the isopropyl group at the

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C–O ether bond. Direct alkylation of the carboxylic acid requires a dianion strategy which often suffers from poor solubility and incomplete conversion. Therefore, the Ester Route is selected as the primary pathway.

Figure 1: Retrosynthetic strategy prioritizing the ester intermediate to mitigate steric hindrance and elimination risks.

Materials & Reagents

| Reagent | CAS No.[1][2][3] | Equiv. | Role | Critical Parameter |

| 2-Bromophenol | 95-56-7 | 1.0 | Nucleophile | High purity (>99%) required to avoid inseparable impurities. |

| Ethyl 2-bromo-3-methylbutanoate | 609-12-1 | 1.2 | Electrophile | Secondary halide; susceptible to elimination if base is too strong. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.0 | Base | Anhydrous, finely ground (mesh 325) to maximize surface area. |

| Potassium Iodide (KI) | 7681-11-0 | 0.1 | Catalyst | Finkelstein catalyst; converts bromide to more reactive iodide in situ. |

| DMF (N,N-Dimethylformamide) | 68-12-2 | Solvent | Solvent | Anhydrous (<0.05% H₂O); promotes S_N2 mechanism. |

| Lithium Hydroxide (LiOH·H₂O) | 1310-66-3 | 3.0 | Hydrolysis | Mild hydrolysis agent; prevents racemization compared to harsh NaOH reflux. |

Experimental Protocol

Phase 1: Williamson Ether Coupling (Ester Formation)

Objective: Synthesize Ethyl 2-(2-bromophenoxy)-3-methylbutanoate.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solvation: Charge the flask with 2-Bromophenol (17.3 g, 100 mmol) and anhydrous DMF (100 mL).

-

Deprotonation: Add Potassium Carbonate (27.6 g, 200 mmol) in one portion. The suspension may turn slight yellow. Stir at Room Temperature (RT) for 30 minutes to ensure phenoxide formation.

-

Expert Insight: Although phenols are acidic, the ortho-bromo group provides steric bulk. Pre-stirring ensures the surface of the inorganic base is active.

-

-

Alkylation: Add Ethyl 2-bromo-3-methylbutanoate (25.1 g, 120 mmol) followed by catalytic Potassium Iodide (1.66 g, 10 mmol).

-

Reaction: Heat the mixture to 80°C for 12–16 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). The limiting reagent (2-Bromophenol) should disappear.

-

Why KI? The secondary bromide is sterically hindered by the isopropyl group. KI converts the bromide to a transient, highly reactive iodide (Finkelstein reaction), accelerating the S_N2 attack by the phenoxide.

-

-

Workup:

-

Cool to RT and pour the mixture into ice-water (500 mL).

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash the combined organics with 1M NaOH (2 x 50 mL) to remove any unreacted phenol (Critical Step).

-

Wash with Brine (100 mL), dry over Na₂SO₄, and concentrate in vacuo.

-

Result: Crude ester (yellow oil). Yield typically 85-90%.

-

Phase 2: Hydrolysis & Isolation

Objective: Convert the ester to the final acid 2-(2-Bromophenoxy)-3-methylbutanoic acid.

-

Hydrolysis: Dissolve the crude ester in THF (100 mL) and Water (50 mL). Add LiOH·H₂O (12.6 g, 300 mmol).

-

Reaction: Stir vigorously at RT for 4–6 hours.

-

Self-Validation: The reaction is complete when the biphasic mixture becomes a clear, single phase (formation of the water-soluble lithium carboxylate).

-

-

Acidification:

-

Remove THF under reduced pressure.

-

Cool the aqueous residue to 0°C.[4]

-

Slowly acidify with 2M HCl to pH 1–2. The product will precipitate as a white solid or separate as a thick oil.

-

-

Purification:

-

Extract with DCM (Dichloromethane) (3 x 50 mL).

-

Dry over MgSO₄ and concentrate.

-

Recrystallization: Recrystallize the crude solid from a mixture of Hexane/Ethyl Acetate (10:1) . Heat to reflux until dissolved, then cool slowly to 4°C.

-

-

Final Product: Filter the white crystalline solid and dry under high vacuum.

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected metrics.

| Metric | Expected Value | Diagnostic Note |

| Appearance | White Crystalline Solid | If yellow/oily, traces of phenol or solvent remain. Recrystallize again. |

| Melting Point | 85–90°C (Predicted) | Sharp range (<2°C) indicates high purity. |

| ¹H NMR (CDCl₃) | The doublet at ~4.60 ppm is diagnostic. If it appears as a multiplet or is shifted, check for elimination byproducts (olefinic protons at 5.5-6.5 ppm). | |

| Yield | 70–80% (Overall) | Low yield often stems from incomplete hydrolysis or loss during the basic wash in Phase 1. |

Reaction Workflow Diagram

Figure 2: Step-by-step experimental workflow with critical decision points.

Troubleshooting & Expert Tips

-

Problem: Low Conversion in Step 1.

-

Cause: The secondary bromide is sterically hindered.

-

Solution: Ensure DMF is strictly anhydrous. Increase KI loading to 0.5 equiv. Do not exceed 90°C to avoid elimination of HBr from the starting ester.

-

-

Problem: Product is an Oil that won't crystallize.

-

Cause: Residual solvent or impurities preventing crystal lattice formation.

-

Solution: Triturate the oil with cold pentane. If that fails, dissolve in minimal DCM and add Hexane until cloudy, then freeze.

-

-

Safety Note: 2-Bromophenol is corrosive and toxic. All steps involving this reagent must be performed in a fume hood.

References

-

Williamson Ether Synthesis Mechanism & Scope

-

Synthesis of Alpha-Aryloxy Acids (General Protocol)

-

Preparation of Alpha-Bromo Isovaleric Acid Esters

-

Physical Properties & Safety Data

-

Use of KI (Finkelstein)

-

BenchChem. Williamson Ether Synthesis of Phenolic Compounds: Technical Support. Link

-

Sources

- 1. 2-溴-3-甲基丁酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butanoic acid, 2-bromo-3-methyl- (CAS 565-74-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. (2R)-3-bromo-2-methylbutanoic acid | C5H9BrO2 | CID 164046773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CN102276504A - Synthesis method of bromisoval - Google Patents [patents.google.com]

- 9. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Advanced Coupling Strategies for Sterically Demanding 2-(2-Bromophenoxy)-3-methylbutanoic Acid

Abstract

This technical guide provides a comprehensive framework for achieving efficient amide bond formation with the sterically demanding carboxylic acid, 2-(2-Bromophenoxy)-3-methylbutanoic acid. The bulky ortho-bromophenoxy and isopropyl substituents flanking the carboxylic acid moiety present a significant synthetic challenge, often leading to low yields and slow reaction kinetics with standard coupling protocols. This note details the rationale for selecting high-activity coupling reagents, optimizing reaction conditions, and provides detailed, field-proven protocols designed to overcome these steric barriers, ensuring high-yield synthesis of the desired amide products.

Introduction: Analyzing the Synthetic Challenge

The successful synthesis of novel chemical entities often hinges on the ability to form robust amide bonds. While numerous methods exist, the coupling of sterically hindered substrates requires a departure from standard protocols. The target molecule, 2-(2-Bromophenoxy)-3-methylbutanoic acid, exemplifies this challenge.

Structural Features Contributing to Low Reactivity:

-

α-Substitution: The presence of the bulky 2-bromophenoxy group directly on the α-carbon severely restricts access to the carboxylic acid's carbonyl center.

-

β-Substitution: The isopropyl group at the β-position further contributes to the crowded steric environment.

Traditional coupling reagents, such as carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) used alone, are often insufficient to overcome the high activation energy required for these couplings.[1] This necessitates the use of more potent, third-generation coupling reagents that form highly reactive intermediates.

Rationale for Reagent Selection: Overcoming Steric Hindrance

To achieve efficient coupling, the strategy must focus on the in-situ generation of a highly activated carboxylic acid species. Uronium/aminium and phosphonium salt-based reagents are superior for this purpose.[1]

2.1. Recommended Reagent Classes: Uronium/Iminium Salts

Uronium-type reagents have become the gold standard for difficult couplings due to their high reactivity, rapid kinetics, and ability to suppress racemization.[2][3]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is a highly effective reagent that reacts with the carboxylate to form a reactive OAt-active ester.[2][3][4] The presence of the 7-azabenzotriazole (HOAt) moiety is crucial, as it stabilizes the intermediate and promotes rapid coupling.[3] HATU is particularly effective for coupling sterically hindered amino acids and fragments.[3][5]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium reagent, COMU offers several advantages.[6][7] It demonstrates exceptional coupling efficiency, often superior to HATU, and exists in its more reactive uronium form.[7][8] A key benefit is that its byproducts are water-soluble, simplifying aqueous workups.[6][9] Furthermore, COMU often requires only a single equivalent of base, minimizing base-catalyzed side reactions.[6][8][9]

2.2. The Critical Role of the Base

A non-nucleophilic tertiary amine base is essential for the activation process.[2][10][11] Its primary roles are:

-

To deprotonate the carboxylic acid, forming the carboxylate anion necessary to initiate the reaction with the coupling reagent.[2][12]

-

To neutralize acidic byproducts generated during the reaction.

-

N,N-Diisopropylethylamine (DIPEA): Also known as Hünig's base, DIPEA is the most commonly used base for these reactions due to its strong basicity and significant steric bulk, which prevents it from acting as a nucleophile.[2]

-

2,4,6-Collidine: In cases where racemization is a significant concern, the weaker base sym-collidine can be a suitable alternative to DIPEA.[13]

2.3. Solvent Selection

The choice of solvent is critical for solvating reactants and intermediates.[1]

-

N,N-Dimethylformamide (DMF): The most common solvent for peptide coupling due to its high polarity and ability to dissolve a wide range of organic molecules.[2]

-

N-Methyl-2-pyrrolidone (NMP): Possesses superior solvating properties compared to DMF and can be advantageous for particularly difficult or aggregation-prone sequences.[1]

Experimental Protocols & Workflow

The following protocols are designed as a robust starting point for researchers. Monitoring by TLC or LC-MS is strongly recommended to optimize reaction times.

3.1. General Experimental Workflow Diagram

The overall process from reagent selection to final product analysis is outlined below.

Caption: Workflow for coupling 2-(2-Bromophenoxy)-3-methylbutanoic acid.

3.2. Protocol 1: High-Efficiency Coupling using COMU

This protocol is recommended as the primary approach due to COMU's high reactivity and favorable byproduct profile.[6][7][9]

Materials:

-

2-(2-Bromophenoxy)-3-methylbutanoic acid (1.0 eq)

-

Amine component (1.1 eq)

-

COMU (1.1 eq)

-

DIPEA (2.0 eq)

-

Anhydrous DMF

Procedure:

-

In a clean, dry, nitrogen-flushed flask, dissolve 2-(2-Bromophenoxy)-3-methylbutanoic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution. The mixture will typically turn yellow, providing a visual cue of activation.[6]

-

Stir the mixture at room temperature for 5 minutes for pre-activation.

-

Add the amine component (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The yellow color should fade as the reaction proceeds to completion.[6] Reaction times may range from 4 hours to overnight depending on the amine's reactivity.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with water, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

3.3. Protocol 2: Robust Coupling using HATU

This protocol is a well-established and highly reliable alternative.

Materials:

-

2-(2-Bromophenoxy)-3-methylbutanoic acid (1.0 eq)

-

Amine component (1.1 eq)

-

HATU (1.1 eq)

-

DIPEA (2.0 eq)

-

Anhydrous DMF

Procedure:

-

In a separate vessel, pre-activate the carboxylic acid. Dissolve 2-(2-Bromophenoxy)-3-methylbutanoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.[2]

-

Allow this activation mixture to stand for 2-5 minutes.[1]

-

In the main reaction flask, dissolve the amine component (1.1 eq) in anhydrous DMF.

-

Transfer the activated acid solution to the amine solution via cannula or syringe.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For highly hindered substrates, reactions may require 12-24 hours.

-

Workup & Purification: Follow the same procedure as described in Protocol 1.

Comparative Summary and Troubleshooting

| Parameter | COMU Protocol | HATU Protocol | Carbodiimide (e.g., DIC/Oxyma) |

| Reactivity | Excellent, especially for hindered substrates.[6][9] | Very High.[2][3] | Moderate to Good; may be sluggish.[13] |

| Racemization Risk | Very Low.[7][9] | Very Low.[3][5] | Low with additive, but higher risk than COMU/HATU. |

| Byproducts | Water-soluble, easy removal.[6][9] | Soluble in organic solvents. | DIC forms soluble urea; DCC forms precipitate.[14] |

| Base Equivalents | Typically 2.0 eq DIPEA (can work with 1 eq).[6][9] | 2.0 eq DIPEA.[2] | 1.0 eq Base (if amine salt is used). |

| Safety Profile | Non-explosive, lower allergenicity.[6][7] | Benzotriazole-based, handle with care. | Generally safe; DIC less allergenic than DCC.[15] |

Troubleshooting Common Issues:

-

Low Conversion/Stalled Reaction:

-

Cause: Insufficient activation or extreme steric hindrance.

-

Solution: Increase the reaction time to 24-48 hours. Gentle heating (40 °C) can be applied, but monitor carefully for epimerization.[1][16] Consider using a more effective solvent like NMP.[1] A "double coupling," where a second charge of activated acid is added after the first coupling period, can also drive the reaction to completion.[1]

-

-

Formation of Side Products:

-

Cause: Guanidinylation of the amine by excess uronium reagent.[2][5]

-

Solution: Ensure the stoichiometry is correct. Use a pre-activation step where the acid and coupling reagent are mixed before adding the amine. This consumes the coupling reagent and minimizes its direct reaction with the valuable amine component.

-

Conclusion

The successful amide coupling of 2-(2-Bromophenoxy)-3-methylbutanoic acid is readily achievable through the selection of modern, high-potency uronium reagents such as COMU or HATU. These reagents, combined with a non-nucleophilic base and an appropriate polar aprotic solvent, effectively overcome the significant steric barriers presented by the substrate. The protocols provided herein offer a validated starting point for researchers, enabling the efficient synthesis of target amides with high yields and purity. Careful monitoring and a willingness to modestly adjust reaction times or temperature will ensure success even with the most challenging substrates.

References

-

Subirós-Funosas, L., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega. Available at: [Link]

-

Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

The Science Behind HATU: Mechanism and Applications in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. (2020). Available at: [Link]

-

Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis. Available at: [Link]

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link]

- Vasanthakumar, G. R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research.

- Cabaret, D., & Wakselman, M. (1994). A low-epimerizing peptide coupling reagent based on the rearrangement of a carboxylic-sulfonic mixed anhydride. Tetrahedron Letters.

- Use of excess carbodiimide for peptide synthesis at elevated temperatures. Google Patents. (2020).

-

Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. Available at: [Link]

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

-

Carbodiimides and Additives. Aapptec Peptides. (2021). Available at: [Link]

- Wade, J. D., et al. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science.

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 5. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. youtube.com [youtube.com]

- 13. bachem.com [bachem.com]

- 14. peptide.com [peptide.com]

- 15. interchim.fr [interchim.fr]

- 16. file.globalso.com [file.globalso.com]

Esterification methods for 3-methylbutanoic acid derivatives

Application Note: Strategic Esterification of 3-Methylbutanoic Acid (Isovaleric Acid)

Executive Summary & Strategic Context

3-Methylbutanoic acid (isovaleric acid) represents a unique challenge in esterification chemistry due to its

This guide details three distinct protocols optimized for different constraints:

-

Fischer Esterification: The thermodynamic workhorse for simple alkyl esters (flavors/fragrances).

-

Acyl Chloride/Anhydride Activation: The kinetic solution for sterically hindered or high-value alcohols (e.g., steroid valerates).

-

Enzymatic Catalysis: The "Green" solution for thermosensitive or "natural-label" products.

Strategic Decision Framework

Before selecting a protocol, use the following logic tree to determine the optimal pathway for your specific substrate pair.

Technical Protocols

Method A: Classical Fischer Esterification (Azeotropic)

Best for: Isoamyl isovalerate (flavor), Ethyl isovalerate. Robust, scalable.

Mechanism: Acid-catalyzed equilibrium.[1][2] The

Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charge: Add 3-methylbutanoic acid (0.50 mol, 51.1 g) and the target alcohol (0.60 mol, 1.2 equiv).

-

Insight: A 20% molar excess of alcohol is usually sufficient. For expensive alcohols, reverse the ratio and use excess acid.

-

-

Catalyst: Add

-Toluenesulfonic acid monohydrate (PTSA) (1-2 mol%).-

Why PTSA? Sulfuric acid can cause charring/oxidation of branched substrates at high temps; PTSA is milder.

-

-

Solvent: Add 150 mL Cyclohexane or Toluene.

-

Entrainer Choice: Cyclohexane (bp 81°C) is preferred for lower boiling alcohols; Toluene (bp 110°C) for higher boiling points to increase rate.

-

-

Reflux: Heat to vigorous reflux. Water will separate in the Dean-Stark trap.[3]

-

Endpoint: Monitor theoretical water evolution (approx. 9 mL). Reaction typically requires 4–8 hours due to steric retardation.

-

Workup: Cool to RT. Wash with 10% NaHCO

(2x) to remove unreacted acid, then Brine (1x). Dry organic layer over MgSO -

Purification: Fractional distillation.

Method B: Activated Acyl Protocol (Acid Chloride)

Best for: Steroid valerates (e.g., Betamethasone 17-valerate), Phenolic esters.

Mechanism: Conversion to isovaleryl chloride creates a hyper-electrophilic species that overcomes the nucleophilic sluggishness of bulky alcohols.

Protocol:

-

Activation (In Situ or Isolated):

-

Under N

, dissolve 3-methylbutanoic acid (1.0 equiv) in dry DCM. -

Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic drop of DMF.

-

Stir 2h at RT until gas evolution ceases. (Isovaleryl chloride bp is ~113°C; can be distilled or used crude).

-

-

Esterification:

-

To the acid chloride solution, add the Steroidal Alcohol (0.8 equiv) and Pyridine (2.0 equiv) or TEA/DMAP.

-

Critical Step: Maintain temperature <5°C during addition to prevent elimination side reactions common with tertiary/hindered alcohols.

-

-

Reaction: Allow to warm to RT and stir for 12h.

-

Quench: Pour into ice-cold 1M HCl (to remove pyridine).

-

Purification: Recrystallization (common for steroids) or Column Chromatography.

Method C: Enzymatic Synthesis (Lipase-Mediated)

Best for: "Natural" flavor labeling, chiral resolution, thermosensitive substrates.

Mechanism: Lipase (CAL-B or Rhizomucor miehei) acts as an interfacial catalyst. The hydrophobic pocket accommodates the isobutyl tail well.

Protocol:

-

Media: Solvent-free (if liquid substrates) or n-Heptane.

-

Charge: Mix 3-methylbutanoic acid and Alcohol (1:1 molar ratio).

-

Catalyst: Add Immobilized Lipase B from Candida antarctica (Novozym 435), 1–5% w/w relative to substrates.

-

Water Control: Add molecular sieves (3Å or 4Å) to the reaction vessel to scavenge water byproduct.

-

Note: Without sieves, conversion caps at ~60-70%.

-

-

Incubation: Shake at 40–50°C at 200 rpm for 24–48 hours.

-

Workup: Filter off the enzyme (recyclable). Distill product.

Comparative Data Analysis

| Metric | Method A: Fischer | Method B: Acid Chloride | Method C: Enzymatic |

| Yield | 85–95% | 90–98% | 75–90% |

| Reaction Time | 4–8 Hours | 2–12 Hours | 24–48 Hours |

| Atom Economy | High (Water byproduct) | Low (SO | High (Water byproduct) |

| Steric Tolerance | Low (Primary alcohols only) | High (Secondary/Tertiary/Steroids) | Medium (Enzyme specific) |

| Green Score | Moderate (Solvent use) | Poor (Chlorinated reagents) | Excellent (Mild, reusable) |

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the critical failure points and optimization loops for the Acid Chloride route, which is the most complex but necessary for high-value drug development.

Troubleshooting Guide:

-

Problem: Low yield in Fischer Esterification.

-

Problem: "Cheesy" odor persisting in product.

References

-

BenchChem. (2025). An In-depth Technical Guide to the Initial Synthesis and Chemical Characterization of Betamethasone Valerate. Retrieved from

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from

-

National Science Foundation (NSF). (2021). Lipase-catalyzed esterification in water enabled by nanomicelles. Retrieved from

-

Organic Chemistry Portal. (2023). Fischer-Speier Esterification: Mechanism and Protocols. Retrieved from

-

Chemical Society Reviews. (2025). Recent advances in the efficient synthesis of steroid natural products. Retrieved from

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN109608511B - Chemical synthesis process of prednisolone valerate acetate - Google Patents [patents.google.com]

- 8. redalyc.org [redalyc.org]

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-(2-Bromophenoxy)-3-methylbutanoic Acid

Executive Summary & Strategic Analysis

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions involving 2-(2-Bromophenoxy)-3-methylbutanoic acid (CAS: 938321-20-1).

This substrate presents a "perfect storm" of steric and electronic challenges for palladium catalysis:

-

Ortho-Substitution: The bromine atom is ortho to the ether linkage, creating significant steric hindrance during the oxidative addition step.

-

Proximal Bulk: The ether oxygen is bound to a secondary carbon bearing a bulky isopropyl group (the 3-methylbutanoic moiety). This increases the cone angle around the reaction center, destabilizing standard catalyst resting states.

-

Free Carboxylic Acid: The unprotected acid moiety can poison unspecialized Pd(0) catalysts via coordination or protonolysis of reactive intermediates. It also necessitates careful base selection to avoid solubility issues (e.g., insoluble Pd-carboxylate salts).

Strategic Recommendation: While direct coupling of the free acid is possible using specialized aqueous-compatible ligands, Protocol A (Ester Protection) is recommended for scale-up and high-value synthesis to maximize yield and purification efficiency. Protocol B (Direct Coupling) is provided for rapid screening or when step-count reduction is critical.

Chemical Context & Mechanistic Insight

Substrate Analysis

-

SMILES: CC(C)C(C(=O)O)OC1=CC=CC=C1Br

-

Key Reactivity Feature: The ortho-alkoxy group acts as a weak directing group but primarily serves as a steric blocker. The electron-donating nature of the oxygen increases the electron density on the aryl ring, making the C-Br bond less electrophilic compared to electron-deficient aryl bromides, thus requiring electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.

Catalytic Cycle & Steric Management